Boc-N-Me-D-Allo-Ile-OH
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Overview
Description
“Boc-N-Me-D-Allo-Ile-OH” is a chemical compound with the molecular formula C12H23NO4 . It is also known as N-{[(2-Methyl-2-propanyl)oxy]carbonyl}-D-alloisoleucine .
Molecular Structure Analysis
The molecule contains a total of 39 bonds, including 16 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .Physical And Chemical Properties Analysis
“Boc-N-Me-D-Allo-Ile-OH” has a molecular weight of 245.32 . Other physical and chemical properties were not found in the available literature.Scientific Research Applications
Synthesis and Biological Activity of Peptides
Protected amino acids, similar to "Boc-N-Me-D-Allo-Ile-OH," are crucial in the synthesis of biologically active peptides. For instance, the synthesis and biological activity of homoarginine-containing opioid peptides demonstrate how Boc-protected amino acids facilitate the creation of peptides with potential therapeutic applications. These peptides, designed with increased resistance to degradation by trypsin-like enzymes, illustrate the role of protected amino acids in developing biologically active compounds J. Izdebski et al., 2007.
Advanced Material Synthesis
The creation of advanced materials, such as photocatalysts for environmental applications, also benefits from the precise synthesis methods that involve protected amino acids. An example is the construction of a 2D/2D Bi2O2CO3/Bi4O5Br2 heterostructure for NOx removal, showcasing the application of advanced synthesis techniques in developing materials with enhanced photocatalytic activity G. Zhu et al., 2019.
Biomedical Research
In biomedical research, the synthesis of peptides using Boc-protected amino acids plays a pivotal role in studying disease mechanisms and developing therapeutic strategies. For example, the study of anti-apoptotic proteins with Boc-D-Lys-OH underscores the importance of synthetic peptides in understanding apoptosis mechanisms, potentially leading to novel cancer therapies E. B. Şaş et al., 2020.
Molecular Engineering and Catalysis
Protected amino acids are instrumental in molecular engineering, where they enable the construction of complex molecules with specific functions. This is evident in the development of chiral polymers and block copolymers for drug delivery applications, where the precise control over polymer structure and functionality is crucial Kamal Bauri et al., 2013.
Safety and Hazards
Mechanism of Action
Target of Action
Boc-N-Me-D-Allo-Ile-OH is a derivative of the amino acid isoleucine . It is used in the synthesis of teixobactin analogues . Teixobactin is a potent antibiotic that targets a highly conserved motif of lipid II and lipid III, two key precursors of bacterial cell-wall polymers (peptidoglycan and teichoic acid, respectively) .
Mode of Action
The compound interacts with its targets by binding to the lipid II and lipid III motifs. This inhibits bacterial cell wall biosynthesis, leading to the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by Boc-N-Me-D-Allo-Ile-OH is the bacterial cell wall biosynthesis pathway. By binding to lipid II and lipid III, it disrupts the formation of peptidoglycan and teichoic acid, essential components of the bacterial cell wall .
Pharmacokinetics
These properties can impact the bioavailability of the compound, influencing its effectiveness as a drug .
Result of Action
The result of Boc-N-Me-D-Allo-Ile-OH’s action is the disruption of bacterial cell wall formation, leading to the death of the bacteria. This makes it a potential candidate for the treatment of bacterial infections .
Action Environment
The action of Boc-N-Me-D-Allo-Ile-OH can be influenced by various environmental factors. For instance, pH and temperature can affect the stability and efficacy of the compound. Additionally, the presence of other substances in the environment can also impact the compound’s action .
properties
IUPAC Name |
(2R,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBIAUMDQYXOFG-DTWKUNHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427192 |
Source
|
Record name | Boc-N-Me-D-Allo-Ile-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-N-Me-D-Allo-Ile-OH | |
CAS RN |
53462-50-3 |
Source
|
Record name | Boc-N-Me-D-Allo-Ile-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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